(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester
Description
This compound is a methyl ester derivative of Fluvastatin, a synthetic statin classically used to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis . Its structure (C24H26FNO4) includes:
- A 4-fluorophenyl group at position 3 of the indole ring, enhancing target binding specificity.
- A (1-methylethyl) (isopropyl) group at position 1 of the indole, influencing steric interactions.
- A dihydroxyheptenoic acid backbone with a methyl ester at the carboxyl terminus, improving lipophilicity and bioavailability .
- An E-configuration at the 6-heptenoic acid double bond, critical for maintaining conformational stability .
The methyl ester modification likely enhances membrane permeability compared to the free acid form, a common strategy in prodrug design .
Properties
Molecular Formula |
C25H28FNO4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m1/s1 |
InChI Key |
BOCZYIUKFAQNLG-OKLSWEBGSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluvastatin
Before synthesizing the methyl ester derivative, fluvastatin itself must be prepared. Fluvastatin is synthesized through a multi-step process involving the condensation of chloroacetyl fluorobenzene and N-isopropylaniline, followed by reactions with phosphorus oxychloride and N,N-dimethylamino acrolein, and subsequent condensation with methyl acetoacetate.
Esterification to Form the Methyl Ester
The methyl ester derivative is formed by esterifying fluvastatin with methanol. This reaction typically involves an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are crucial for optimizing the yield and purity of the product.
Chemical Reactions Analysis
The methyl ester derivative can undergo several chemical reactions, including:
- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding acid and alcohol.
- Oxidation : Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
- Reduction : Reducing agents such as lithium aluminum hydride can be employed.
- Substitution : Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Preparation Methods Summary
| Method | Description | Reagents | Conditions |
|---|---|---|---|
| Esterification | Fluvastatin is esterified with methanol using an acid catalyst. | Methanol, sulfuric acid or hydrochloric acid | Controlled temperature, organic solvents |
| Hydrolysis | The ester group is hydrolyzed to form the acid and alcohol. | Sodium hydroxide or hydrochloric acid | Aqueous or organic solvents, controlled pH |
| Oxidation | Oxidation of the compound using oxidizing agents. | Potassium permanganate or hydrogen peroxide | Controlled temperature, organic solvents |
| Reduction | Reduction of the compound using reducing agents. | Lithium aluminum hydride | Inert atmosphere, controlled temperature |
Chemical Reactions Analysis
Oxidation Reactions
The compound participates in oxidation processes facilitated by reagents like hydrogen peroxide under controlled conditions . These reactions likely target hydroxyl (-OH) or ester groups, leading to oxidized derivatives. For example:
-
Conditions : Oxygen (O₂) or hydrogen peroxide (H₂O₂) in ethyl acetate/water mixtures at 20°C .
-
Products : Oxidized hydroxyl groups or epoxide formation, depending on the site of reaction.
Reduction Reactions
Reduction involves the use of agents such as sodium borohydride (NaBH₄) under cryogenic conditions (-75°C to -80°C) . This reaction may reduce ketones or alkenes, though the compound’s structure suggests limited sites for reduction.
Nucleophilic Substitution
Substitution reactions occur in the presence of nucleophiles like sodium methoxide (NaOMe). The ester group (-COOCH₃) and hydroxyl groups may act as leaving groups, enabling substitution at specific positions.
Hydrolysis
The ester functionality undergoes hydrolysis under acidic or basic conditions (e.g., NaOH in water) . This reaction converts the methyl ester to the parent carboxylic acid, a critical transformation in pharmaceutical impurity analysis.
Reagents and Reaction Conditions
Functional Groups
The compound contains multiple reactive sites:
-
Ester group (-COOCH₃): Prone to hydrolysis.
-
Hydroxyl groups (-OH): Targets for oxidation or acetylation.
-
Indole ring : Susceptible to electrophilic substitution reactions.
Pharmaceutical Implications
As a statin-related impurity, the compound’s reactivity is critical in quality control. Reactions like hydrolysis or oxidation may influence its stability and biological activity, necessitating precise synthesis and characterization .
Challenges and Limitations
Scientific Research Applications
Fluvastatin methyl ester has a wide range of scientific research applications:
Mechanism of Action
Fluvastatin methyl ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for converting HMG-CoA to mevalonate, a key intermediate in cholesterol biosynthesis . By blocking this enzyme, fluvastatin methyl ester reduces the production of cholesterol in the liver, leading to lower levels of circulating cholesterol. This mechanism is similar to other statins, but fluvastatin methyl ester is unique in its specific molecular interactions and binding affinity with the enzyme .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarity Analysis
Table 1: Key Structural Features and Similarity Metrics
Key Observations :
- The target compound shares high similarity (>80%) with Fluvastatin derivatives, differing primarily in ionization state (methyl ester vs. sodium salt), which impacts solubility and absorption .
- Lower similarity with non-statin indole derivatives (e.g., marine alkaloids) reflects divergent functional groups (e.g., bromination vs. fluorination) .
Bioactivity and Pharmacokinetic Comparisons
Table 2: Bioactivity and ADME Profiles
Key Observations :
- The methyl ester form exhibits a lower predicted IC50 than Fluvastatin free acid, suggesting enhanced membrane permeability due to higher lipophilicity (logP 3.8 vs. 2.1) .
- Unlike Rapamycin analogs, the target compound lacks macrocyclic structures, resulting in shorter half-lives but reduced off-target effects .
Computational and Experimental Validation
Docking Affinity and Activity Landscapes:
- Molecular Docking : The target compound’s fluorophenyl group forms π-π stacking with HMG-CoA reductase’s Phe-693 residue, while the dihydroxy moiety interacts with Ser-565 and Asp-659 . Similar compounds lacking fluorination show 30–40% reduced binding affinity .
- Activity Cliffs : Substitution of the methyl ester with a sodium salt (as in Fluvastatin Sodium) creates an "activity cliff," reducing logP by 1.7 units but increasing aqueous solubility by ~50% .
- NMR Spectral Shifts : Regions of divergence in NMR profiles (e.g., positions 29–36) correlate with ester vs. acid functionalization, mirroring differences seen in Rapamycin analogs .
Biological Activity
(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester, commonly referred to as Fluvastatin, is a member of the statin class of drugs. Statins are primarily used for their cholesterol-lowering effects, but they also exhibit various biological activities that contribute to cardiovascular health and other physiological processes.
Fluvastatin functions by inhibiting HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in intracellular cholesterol levels, prompting the upregulation of LDL receptors and enhancing the clearance of LDL cholesterol from the bloodstream. Beyond its lipid-lowering effects, Fluvastatin has been shown to exert pleiotropic effects that include anti-inflammatory and antioxidant properties.
1. Cholesterol Management
Fluvastatin effectively reduces total cholesterol and LDL cholesterol levels. A study demonstrated that treatment with Fluvastatin significantly lowered serum cholesterol in patients with hypercholesterolemia, thereby reducing the risk of cardiovascular events .
2. Anti-inflammatory Effects
Fluvastatin has been found to reduce inflammatory markers such as C-reactive protein (CRP). Research indicates that statins can modulate inflammatory pathways in vascular smooth muscle cells (VSMCs), contributing to improved endothelial function and reduced atherosclerosis progression .
3. Effects on Vascular Smooth Muscle Cells
Studies have shown that Fluvastatin inhibits VSMC proliferation and migration, which are critical processes in the development of atherosclerosis. It promotes a shift from a synthetic to a contractile phenotype in VSMCs, thereby stabilizing atherosclerotic plaques .
4. Antioxidant Properties
Fluvastatin exhibits antioxidant activity by reducing oxidative stress markers in various cell types. This property is beneficial in protecting endothelial cells from damage caused by reactive oxygen species (ROS), which play a significant role in cardiovascular diseases .
Case Studies
Several clinical studies have underscored the efficacy of Fluvastatin in managing cardiovascular risk factors:
- Study on Hypercholesterolemia : A randomized controlled trial involving patients with high cholesterol levels showed that Fluvastatin significantly reduced LDL levels by approximately 30% over six months .
- Vascular Function Improvement : Another study assessed the impact of Fluvastatin on endothelial function in patients with coronary artery disease. Results indicated improved flow-mediated dilation (FMD), suggesting enhanced endothelial function post-treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester, and how can they be methodologically addressed?
- Answer: The synthesis involves stereochemical control at the 3R,5S positions and the E-configuration of the 6-heptenoic acid moiety. A multi-step approach is required, starting with indole functionalization (e.g., Suzuki coupling for 4-fluorophenyl introduction, as in ), followed by chiral resolution via enzymatic or chromatographic methods. For example, describes indole-ester synthesis via Pd-catalyzed cross-coupling, while and highlight regioselective hydroxylation and esterification steps. Key challenges include avoiding racemization during esterification and ensuring diastereomeric purity. Analytical tools like chiral HPLC () and 2D-NMR (e.g., NOESY for E/Z confirmation) are critical .
Q. How can researchers confirm the stereochemical integrity of the compound during synthesis?
- Answer: X-ray crystallography (as demonstrated in for COF structures) provides definitive stereochemical assignment. For intermediates, circular dichroism (CD) spectroscopy and advanced NMR techniques (e.g., -NMR coupling constants) are used. ’s spectral data (1H-NMR with J-values for vinyl protons) can be adapted to verify the 6E configuration. Computational modeling (DFT-based optical rotation predictions) is also recommended for cross-validation .
Q. What analytical methods are optimal for characterizing the compound’s purity and stability?
- Answer: High-resolution mass spectrometry (HRMS) and LC-MS/MS are essential for purity assessment. Stability studies under varying pH and temperature conditions should employ accelerated degradation protocols (ICH guidelines), monitored via UPLC-PDA. and highlight USP standards for related fluorophenyl-indole derivatives, emphasizing the need for impurity profiling using gradient elution .
Advanced Research Questions
Q. How do structural modifications (e.g., ester vs. free acid form) impact the compound’s biological activity?
- Answer: The methyl ester group enhances lipophilicity and bioavailability, as seen in and for statin analogs. Comparative studies should evaluate hydrolysis rates (via esterase enzymes) and receptor binding affinity using surface plasmon resonance (SPR). and suggest ethyl ester derivatives exhibit altered pharmacokinetics, necessitating molecular dynamics simulations to correlate steric effects with activity .
Q. What strategies resolve contradictions in reported spectral data for fluorophenyl-indole derivatives?
- Answer: Discrepancies in NMR shifts (e.g., vs. 6) arise from solvent polarity and tautomeric equilibria. Standardized protocols using deuterated DMSO or CDCl3 with controlled temperature are advised. Collaborative databases (e.g., NIH NMRShiftDB) should be cross-referenced, and variable-temperature NMR experiments can identify dynamic processes .
Q. What in silico approaches predict the compound’s metabolic pathways and toxicity?
- Answer: Use QSAR models (e.g., MetaSite, StarDrop) to predict cytochrome P450 metabolism. ’s AI-driven synthesis frameworks can be adapted to simulate metabolic intermediates. Toxicity endpoints (e.g., Ames test predictions) require molecular docking into hepatic enzymes (CYP3A4/2D6) and pharmacophore mapping against known hepatotoxicants .
Q. How can enantioselective synthesis be optimized for industrial-scale production without racemization?
- Answer: Continuous-flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) minimize thermal degradation. ’s focus on catalytic efficiency aligns with this approach. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of enantiomeric excess (ee) .
Methodological Framework Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
